molecular formula C21H24O6 B3043856 Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside CAS No. 94062-87-0

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside

Cat. No. B3043856
CAS RN: 94062-87-0
M. Wt: 372.4 g/mol
InChI Key: QRMYFVCKXAQEDN-BQUARMOTSA-N
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Description

“Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” is a carbohydrate building block that is used in the synthesis of various sugars . It is a partially protected carbohydrate, where only one type of a protecting group is manipulated for a given substrate .


Synthesis Analysis

The synthesis of this compound involves regioselective protection and deprotection strategies . For instance, benzylation of methyl 3-O-(2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl)-2,4,6-tri-O-benzyl-beta-D-galactopyranoside with benzyl bromide in N,N-dimethylformamide in the presence of sodium hydride affords methyl 3-O-(2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl)-2,4,6-tri-O-benzyl-beta-D-galactopyranoside .


Molecular Structure Analysis

The molecular formula of “Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” is C21H22O7 . The structure includes a benzylidene-protected glucoside and mannoside .


Chemical Reactions Analysis

The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-glucoside and methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-mannoside by using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives and 2,3,6-tri-O-benzyl derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” is 386.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Synthesis of Galloyl Glucosides

This compound is used in the synthesis of galloyl glucosides . These glucosides have diverse substitution patterns with two or three galloyl groups. They are synthesized using commercially available, low-cost D-glucose and gallic acid as starting materials .

Antitumor Activity

Galloyl glucosides, synthesized using this compound, have shown antitumor activity. They inhibit human cancer K562, HL-60, and HeLa cells with inhibition rates ranging from 64.2% to 92.9% at 100 μg/mL . Their IC50 values vary between 17.2–124.7 μM on the tested three human cancer cell lines .

In Vivo Antitumor Activity

Compounds synthesized using this compound also show in vivo antitumor activity. They inhibit murine sarcoma S180 cells with inhibition rates ranging from 38.7% to 52.8% at 100 μg/mL .

Chiral Building Block

“Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” is used as a chiral building block . It is an important intermediate in the preparation of different sugars .

Pharmaceutical Intermediate

This compound is used as an intermediate in chemical and pharmaceutical research . It is used in the preparation of various pharmaceutical reagents .

Deacetalization/Deketalization

This compound is used in the process of deacetalization/deketalization . Treatment of SnCl4 with various carbohydrates containing acetal/ketal groups leads to deacetalization/deketalization products in almost quantitative yields .

Selective Cleavage

For substrates containing both acetal/ketal and p-methoxylbenzyl groups, the p-methoxylbenzyl group is selectively cleaved by the use of a catalytic amount of SnCl4, while the acetal/ketal groups remain . This allows for the convenient conversion of 4,6-benzylidene glycosides to 4,6-OAc or 4-OH, 6-OAc glycosides .

Future Directions

The future directions for the use of “Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” could involve further exploration of its role in the synthesis of various sugars and potential applications in the field of carbohydrate chemistry .

properties

IUPAC Name

(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18+,19-,20?,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMYFVCKXAQEDN-BQUARMOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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